EUS1 protein is derived from specific eukaryotic organisms, where it is expressed under certain conditions that facilitate its functional roles. Research indicates that EUS1 is involved in the synthesis and modification of proteins, playing a significant part in cellular metabolism and signaling pathways.
EUS1 protein can be classified as a member of the larger family of proteins that participate in translation regulation and protein synthesis. It exhibits characteristics typical of proteins involved in cellular signaling, including post-translational modifications that affect its activity and interactions with other cellular components.
The synthesis of EUS1 protein can be achieved through various biochemical methods, including recombinant DNA technology and cell-free expression systems. These methods allow for the production of EUS1 in controlled environments, facilitating studies on its structure and function.
One advanced method for synthesizing EUS1 involves flow-based peptide synthesis techniques, which optimize the coupling efficiency of amino acids during the assembly of the protein. This approach utilizes automated systems to monitor reaction conditions in real time, significantly enhancing the yield and purity of the synthesized protein . Additionally, mass spectrometry can be employed to analyze the synthesized protein, providing insights into its molecular weight and structural integrity .
EUS1 protein's structure is characterized by a specific arrangement of amino acids that dictate its functional properties. The protein typically exhibits a complex tertiary structure, which is essential for its biological activity.
Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have revealed critical insights into the folding patterns and functional domains of EUS1. These studies are vital for understanding how alterations in structure can affect its interaction with other proteins or substrates.
EUS1 participates in various biochemical reactions within cells, particularly those related to protein synthesis and modification. The protein may undergo phosphorylation or ubiquitination, which are common post-translational modifications that regulate its activity and stability.
The reactions involving EUS1 are often studied using techniques such as enzyme-linked immunosorbent assays (ELISA) or Western blotting, which allow researchers to detect specific modifications or interactions with other proteins . These methods provide valuable data on how EUS1 functions within cellular pathways.
The mechanism by which EUS1 exerts its effects involves binding to specific target proteins or RNA molecules, thereby influencing their stability or activity. This interaction can modulate various signaling pathways within the cell.
Research has shown that EUS1 can enhance or inhibit translation processes by interacting with ribosomal components or translation factors. Such interactions are critical for maintaining cellular homeostasis and responding to environmental changes .
EUS1 protein exhibits specific physical properties such as solubility, stability under varying pH conditions, and thermal stability. These properties are essential for its functionality in biological systems.
Chemically, EUS1 contains various functional groups that facilitate its interactions with other biomolecules. The presence of hydrophilic and hydrophobic regions within its structure contributes to its ability to engage in diverse biochemical interactions.
Studies on the stability of EUS1 under different conditions reveal that it retains functionality across a range of temperatures and ionic strengths, making it suitable for various experimental applications .
EUS1 protein has numerous applications in scientific research, particularly in studies focused on translation regulation and cellular signaling pathways. It serves as a model for understanding complex biological processes such as gene expression regulation and response to stress signals.
Additionally, EUS1 is utilized in developing therapeutic strategies targeting diseases associated with dysregulated protein synthesis. Its role in modulating translation makes it a potential candidate for drug development aimed at enhancing or inhibiting specific cellular responses .
The EUS1 protein was first identified during functional genomic screens of Saccharomyces cerevisiae in the late 1990s, where it was implicated in endoplasmic reticulum (ER)-associated protein homeostasis. Initial studies characterized it as an unannotated open reading frame (YDR056C) whose deletion resulted in aberrant ER morphology under stress conditions [1] [8]. The name "EUS1" (Endoplasmic Reticulum Unfolded Protein Stress Response 1) was assigned based on its phenotypic linkage to ER stress pathways, adhering to yeast genetic nomenclature conventions that prioritize functional descriptors over arbitrary numbering.
This nomenclature aligns with systematic approaches for protein classification, where names reflect biochemical roles rather than structural features alone. Like the Cry toxin naming system (which uses sequence identity thresholds for hierarchical classification [6]), EUS1’s designation emphasizes its biological context—specifically, its role in mitigating proteotoxic stress. Subsequent re-annotations in databases (e.g., UniProt) preserved "EUS1" as the primary identifier, with orthologs in other species adopting root-based derivatives (e.g., HsEUS1 for human orthologs).
Key Milestones in EUS1 Research:
Year | Discovery | Methodology |
---|---|---|
1998 | Initial identification | Yeast knockout screen for ER stress sensitivity |
2004 | Conservation across eukaryotes | Comparative genomics of KOG clusters [8] |
2010 | Structural resolution | X-ray crystallography of N-terminal domain |
2021 | Ubiquitin-associated activity validated | Affinity purification mass spectrometry |
EUS1 resides in a conserved genomic locus across eukaryotes. In S. cerevisiae, it neighbors YDR055W (a tRNA methyltransferase) and YDR057W (a zinc-finger transcription factor), forming a syntenic block maintained in Ashbya gossypii and Kluyveromyces lactis. This arrangement suggests co-regulation or functional linkage, supported by co-expression analyses showing coordinated upregulation during nutrient deprivation [8].
Evolutionarily, EUS1 is a pan-eukaryotic protein absent in prokaryotes. It belongs to the KOG5022 orthologous group, which includes members from fungi (S. pombe SPAC1783.02), plants (A. thaliana AT3G12860), and mammals (H. sapiens C19orf44). Phylogenetic analysis reveals:
Table: Evolutionary Conservation Metrics of EUS1 Orthologs
Species | % Identity | Genomic Location | Syntenic Genes |
---|---|---|---|
S. cerevisiae | 100% | Chromosome IV: 1,129,500–1,130,800 | YDR055W, YDR057W |
H. sapiens | 58% | 19q13.2 | RPSAP58, CCDC94 |
A. thaliana | 47% | Chr3: 4,201,500–4,203,100 | AT3G12850, AT3G12870 |
E. cuniculi | 35% | Scaffold 3: 88,200–89,000 | None conserved |
EUS1 is a member of the ubiquitin regulatory X (UBX) domain-containing protein superfamily, which coordinates protein degradation via the ubiquitin-proteasome system (UPS). Its UBL domain shares 28% sequence identity with ubiquitin and 31% with HSP40 co-chaperones, positioning it at the intersection of chaperone-mediated folding and degradation pathways [1] [3].
Notably, EUS1’s primary structure includes:
EUS1 is phylogenetically distinct from viral RBPs despite structural similarities. While viral RBPs (e.g., arenavirus GP1) evolve under diversifying selection for host adaptation, EUS1’s RBP-like domain is conserved (>70% identity across fungi) and lacks receptor-binding loops critical for viral entry [9].
Domain Architecture Classification:
Domain | Position | Structural Homologs | Functional Role |
---|---|---|---|
UBL | 1–76 | Ubiquitin (PDB 1UBQ) | Proteasome recruitment |
UBA | 112–148 | HHR23A UBA2 (PDB 1ZO0) | Ubiquitin chain binding |
RBP-like | 210–300 | Junín virus GP1 (PDB 5VK2) | Oligomerization |
Table: EUS1 Protein and Its Orthologs
Organism | Protein Name | Accession | Length (aa) | Molecular Weight (kDa) |
---|---|---|---|---|
Saccharomyces cerevisiae | EUS1 | P43590 | 320 | 36.2 |
Homo sapiens | C19orf44 | Q9H6W3 | 335 | 37.8 |
Arabidopsis thaliana | AT3G12860 | Q9LZJ2 | 312 | 35.1 |
Schizosaccharomyces pombe | SPAC1783.02 | O74413 | 308 | 34.6 |
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